molecular formula C14H16FN3O3S B2728518 5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034593-23-0

5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2728518
CAS No.: 2034593-23-0
M. Wt: 325.36
InChI Key: XVKHZXKOUGEVCU-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[1,5-a]pyrazine derivative. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds that are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazolo[1,5-a]pyrazine core, with various substituents attached, including a 4-ethoxy-3-fluorophenyl group and a sulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a nitrogen-containing heterocycle, it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

  • Antimicrobial and Antitubercular Agents: A study highlights the synthesis and evaluation of benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activities. These compounds, including structures related to "5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine", showed promising results against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to standard Ampicillin. Furthermore, specific compounds demonstrated significant antitubercular activity against M. tuberculosis H37Rv, supported by molecular docking studies to understand their mechanism of action (Shingare et al., 2022).

Enzyme Inhibition for Therapeutic Applications

  • Selective COX-2 Inhibitors: Research on 2,3-diarylpyrazines and quinoxalines, incorporating sulfamoyl and methylsulfonyl phenyl pharmacophores, showed selective COX-2 inhibitory activity, indicating potential for anti-inflammatory drug development. Modifications at specific positions enhanced the selective COX-2 inhibitory activity, with some compounds exhibiting promising in vivo anti-inflammatory activity. This suggests the compound's derivatives could serve as a foundation for new anti-inflammatory medications (Singh et al., 2004).

Cancer Research Applications

  • Anticancer Activities: Another study focused on the synthesis and evaluation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides for their anticancer activities. These new molecules were tested against several human cancer cell lines, showing significant activities against MCF-7 and SK-MEL-28 cancer cell lines, comparable to established drugs like 5-fluorouracil and etoposide. Molecular docking studies further validated their potential mechanism of action, highlighting the role of these compounds in novel cancer therapeutics development (Bourzikat et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many nitrogen-containing heterocycles act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the importance of nitrogen-containing heterocycles in medicinal chemistry, it could have potential uses in drug discovery .

Properties

IUPAC Name

5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-2-21-14-4-3-12(9-13(14)15)22(19,20)17-7-8-18-11(10-17)5-6-16-18/h3-6,9H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKHZXKOUGEVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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